

A Comprehensive Technical Guide to the Physical and Chemical Properties of Diphenic Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenic anhydride*

Cat. No.: *B1222305*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenic anhydride, also known as 2,2'-Biphenyldicarboxylic anhydride, is a cyclic carboxylic anhydride with the molecular formula $C_{14}H_8O_3$.^[1] Its unique structure, featuring a seven-membered ring fused to two benzene rings, imparts specific chemical reactivity and physical characteristics that make it a valuable intermediate in organic synthesis. This guide provides an in-depth overview of the physical and chemical properties of **diphenic anhydride**, detailed experimental protocols for their determination, and a summary of its key chemical reactions, tailored for professionals in research and drug development.

Physical and Chemical Properties

Diphenic anhydride is a white to beige or grayish-brown crystalline powder or flakes.^[2] It is sensitive to moisture and should be stored in an inert atmosphere at room temperature.^[2] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

Property	Value	Reference
CAS Number	6050-13-1	[1]
Molecular Formula	C ₁₄ H ₈ O ₃	[1]
Molecular Weight	224.21 g/mol	[3]
Appearance	White to beige or grayish-brown crystalline powder or flakes	[2]
Melting Point	225-227 °C (lit.)	[1][2]
Boiling Point	325.61 °C (rough estimate)	[1]
Density	1.2337 g/cm ³ (rough estimate)	[1]
Flash Point	212 °C	[1]
Vapor Pressure	2.14E-07 mmHg at 25°C	[1]

Solubility Profile

Solvent	Solubility	Reference
Water	Decomposes	[1][2]
Organic Solvents	Soluble in hot organic solvents like benzene and chlorobenzene	[2]

Experimental Protocols

Determination of Melting Point

The melting point of **diphenic anhydride** can be determined using a standard melting point apparatus, such as a Mel-Temp or a Thiele tube.

Methodology:

- A small, dry sample of **diphenic anhydride** is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (around 225 °C).
- The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. For a pure compound, this range should be narrow, typically 0.5-1.0 °C.

Determination of Solubility

The solubility of **diphenic anhydride** in various solvents can be assessed through systematic qualitative analysis.

Methodology:

- **Water Solubility:** Add approximately 25 mg of **diphenic anhydride** to 0.75 mL of deionized water in a test tube. Shake the mixture vigorously for 1-2 minutes. Observe for any dissolution. **Diphenic anhydride** is expected to decompose in water, which may be observed as a change in the appearance of the solid or the formation of a new solid (diphenic acid).
- **Organic Solvent Solubility:** Repeat the process with various organic solvents (e.g., benzene, chlorobenzene, ethanol, acetone) at room temperature and with gentle heating. Record whether the compound is soluble, sparingly soluble, or insoluble.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of **diphenic anhydride** exhibits characteristic peaks for a cyclic carboxylic anhydride.

- **Carbonyl (C=O) Stretching:** Two distinct, strong absorption bands are expected in the region of 1750-1850 cm^{-1} . These correspond to the symmetric and asymmetric stretching vibrations of the two carbonyl groups in the anhydride ring. For cyclic anhydrides, the higher frequency band is typically the stronger of the two.
- **C-O-C Stretching:** A strong absorption band is also expected in the range of 1000-1300 cm^{-1} due to the stretching of the C-O-C bond within the anhydride ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum of **diphenic anhydride** will show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the eight protons on the biphenyl system. The exact chemical shifts and coupling patterns will depend on the conformation of the seven-membered ring.

^{13}C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons in the downfield region (typically δ 160-180 ppm). The aromatic carbons will appear in the range of δ 120-140 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **diphenic anhydride** will show a molecular ion peak (M^+) at m/z 224. The fragmentation pattern is expected to involve the loss of CO and CO_2 , leading to characteristic fragment ions. A prominent peak is often observed at m/z 180.^[3]

Chemical Properties and Reactivity

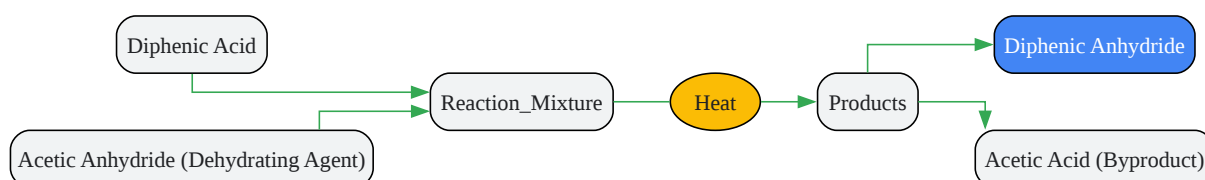
Synthesis of Diphenic Anhydride

Diphenic anhydride is typically synthesized from its corresponding dicarboxylic acid, diphenic acid. The synthesis of diphenic acid can be achieved through the diazotization of anthranilic acid followed by a copper(I)-catalyzed coupling reaction, or by the oxidation of phenanthrene. The subsequent conversion to the anhydride is an intramolecular dehydration reaction.

Experimental Protocol for Synthesis from Diphenic Acid:

- Diphenic acid is mixed with a dehydrating agent, such as acetic anhydride.

- The mixture is heated, often under reflux, to drive the cyclization and remove the water molecule.
- After the reaction is complete, the excess dehydrating agent is removed, and the crude **diphenic anhydride** is purified by recrystallization from a suitable solvent like benzene or chlorobenzene.[2]

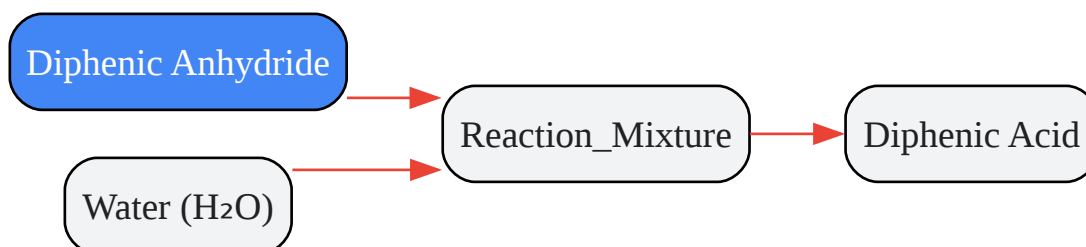


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Caption: Synthesis of **Diphenic Anhydride** from Diphenic Acid.

Hydrolysis

As a cyclic anhydride, **diphenic anhydride** is susceptible to hydrolysis, reacting with water to open the ring and form diphenic acid. This reaction is the reverse of its synthesis and is the reason for its moisture sensitivity. The reaction can be catalyzed by both acid and base.



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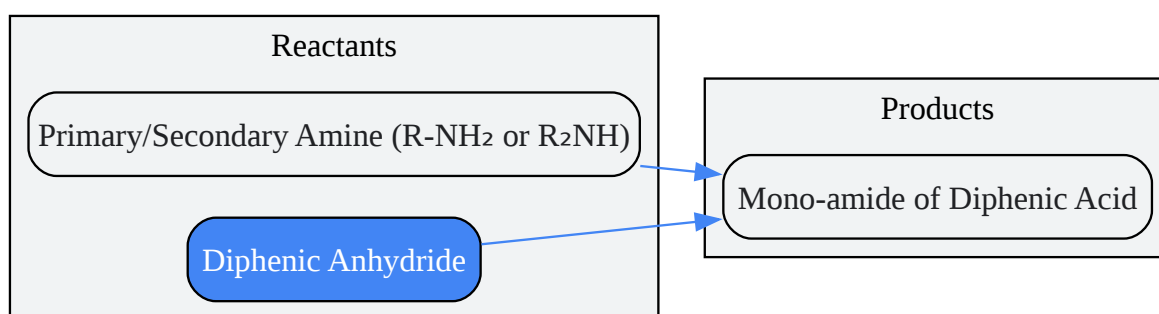
Caption: Hydrolysis of **Diphenic Anhydride** to Diphenic Acid.

Aminolysis

Diphenic anhydride readily reacts with primary and secondary amines in a nucleophilic acyl substitution reaction. This reaction opens the anhydride ring to form a mono-amide derivative of diphenic acid. This reactivity is crucial for its use in the synthesis of polyamides and other polymers.

Reaction Mechanism:

- The amine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the anhydride.
- This leads to the formation of a tetrahedral intermediate.
- The intermediate collapses, breaking the C-O bond of the anhydride ring and forming a new amide bond. The other carbonyl group is converted to a carboxylate.
- A proton transfer step yields the final mono-amide carboxylic acid product.



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Caption: Aminolysis of **Diphenic Anhydride**.

Conclusion

Diphenic anhydride is a key chemical intermediate with well-defined physical and chemical properties. Its reactivity, particularly towards nucleophiles like water and amines, governs its applications in organic synthesis, polymer chemistry, and drug development. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe use in a research and development setting.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical and Chemical Properties of Diphenic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222305#physical-and-chemical-properties-of-diphenic-anhydride]

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